5-[(4-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
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Description
5-[(4-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one, also known as CPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyran-4-one derivatives and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Biological and Pharmaceutical Research
This compound has been used in biological and pharmaceutical research . The unique structure of this compound allows for various applications, from drug development to studying complex biological processes.
Real-time Precision Opto-control (RPOC) Technology
Researchers at Purdue University have developed a patent-pending technology called RPOC, or real-time precision opto-control, which allows users to have site-specific and chemical-specific control of chemical processes within live cells . This compound could potentially be used in this technology.
Drug Discovery
The technology developed by Jesse Chi Zhang has the potential to revolutionize drug discovery by manipulating chemical reactions inside cells at precise locations . This compound could play a crucial role in this process due to its unique chemical structure.
properties
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-19-8-6-18(7-9-19)16-29-23-17-28-21(14-22(23)27)15-25-10-12-26(13-11-25)20-4-2-1-3-5-20/h1-9,14,17H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZWTUVLVMVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
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